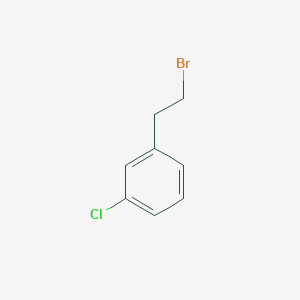

3-Chlorophenethyl bromide

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPWGXCMVLJRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168455 | |

| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16799-05-6 | |

| Record name | 1-(2-Bromoethyl)-3-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16799-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016799056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chlorophenethyl Bromide (CAS 16799-05-6)

Abstract

This technical guide provides a comprehensive overview of 3-Chlorophenethyl bromide (CAS No. 16799-05-6), a halogenated aromatic compound of significant interest to the pharmaceutical and material science sectors. This document delineates its chemical identity, physicochemical properties, spectroscopic profile, and established synthetic protocols. Furthermore, it explores the compound's chemical reactivity, applications as a versatile synthetic intermediate, and critical safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed methodologies to support advanced research and synthesis endeavors.

Introduction and Chemical Identity

3-Chlorophenethyl bromide, systematically named 1-(2-bromoethyl)-3-chlorobenzene, is a disubstituted aromatic compound featuring both a chloro and a bromoethyl substituent on a benzene ring.[1][2] Its unique structure, possessing two distinct halogen atoms with different reactivities, makes it a valuable and versatile building block in organic synthesis. The bromine atom on the ethyl side-chain is highly susceptible to nucleophilic substitution, while the chlorine atom on the aromatic ring is relatively inert, allowing for selective chemical transformations. This reactivity profile is particularly advantageous in the construction of complex molecular architectures, including pharmaceutical intermediates and specialized polymers.[1] Its application has been noted in the development of novel therapeutic agents, including inhibitors of viral replication.[3]

| Identifier | Value |

| IUPAC Name | 1-(2-bromoethyl)-3-chlorobenzene[1] |

| Synonyms | 3-Chloro-1-(2-bromoethyl)benzene |

| CAS Number | 16799-05-6[1][4] |

| Molecular Formula | C₈H₈BrCl[1] |

| Molecular Weight | 219.51 g/mol [1][3] |

| SMILES | C1=CC(=CC(=C1)Cl)CCBr[1][3] |

| InChI Key | LKPWGXCMVLJRIK-UHFFFAOYSA-N[1] |

Physicochemical Properties and Storage

Understanding the physical and chemical properties of 3-Chlorophenethyl bromide is paramount for its effective use in experimental design and for ensuring safe handling and storage. It typically presents as a colorless to pale yellow liquid.[1]

Table of Physicochemical Data:

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~210 °C (at 760 mmHg) | [1] |

| 85 °C (at 0.1 Torr) | [5] | |

| Density | ~1.4 - 1.5 g/cm³ at 25 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, dichloromethane) | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Refractive Index | n20/D ~1.57 | |

| Vapor Pressure | 0.1±0.5 mmHg at 25 °C | [2] |

Stability and Storage

Expert Insight: From a practical standpoint, the stability of 3-Chlorophenethyl bromide is crucial for maintaining its purity and reactivity. The primary degradation pathway involves hydrolysis of the alkyl bromide, particularly in the presence of moisture. Therefore, stringent anhydrous conditions are recommended.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Sealing under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent moisture ingress and potential oxidation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote vigorous and potentially hazardous reactions.[6]

Spectroscopic Profile

Structural confirmation and purity assessment are routinely accomplished via spectroscopic methods. The following data represent a typical profile for 3-Chlorophenethyl bromide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 7.0-7.3 ppm): The four protons on the metasubstituted benzene ring typically appear as a complex multiplet.[4]

-

Aliphatic Region (δ 3.0-3.6 ppm): The two methylene groups (-CH₂CH₂Br) appear as distinct triplets due to spin-spin coupling. The methylene group adjacent to the aromatic ring (Ar-CH₂) is found more upfield (~3.12 ppm) compared to the methylene group bonded to the electronegative bromine atom (-CH₂Br), which is shifted downfield (~3.54 ppm).[4]

Causality in Chemical Shifts: The downfield shift of the -CH₂Br protons is a direct consequence of the deshielding effect of the highly electronegative bromine atom, which withdraws electron density from the adjacent protons. This is a classic example of inductive effects influencing NMR spectra.

Table of ¹H NMR Data (CDCl₃):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.26-7.07 | m | 4H | Ar-H |

| 3.54 | t | 2H | -CH₂Br |

| 3.12 | t | 2H | Ar-CH₂- |

Data sourced from ChemicalBook, referencing J. Med. Chem., 1996.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C-H Stretching (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Strong bands are observed in the 2845-2975 cm⁻¹ region.[8]

-

C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ range are characteristic of the benzene ring.

-

C-Br Stretching: A strong absorption band in the fingerprint region, typically between 550-750 cm⁻¹, is indicative of the carbon-bromine bond.[8]

Synthesis and Purification Protocol

A common and reliable method for the laboratory-scale synthesis of 3-Chlorophenethyl bromide is the bromination of the corresponding alcohol, 2-(3-chlorophenyl)ethanol, using a phosphine-based reagent system.

Workflow for Synthesis

Caption: Synthesis workflow for 3-Chlorophenethyl bromide.

Step-by-Step Experimental Protocol

This protocol is adapted from a procedure reported by ChemicalBook.[4]

-

Reaction Setup: To a stirred solution of 2-(3-chlorophenyl)ethanol (2.0 mL, 14.8 mmol) in anhydrous dichloromethane (100 mL), add triphenylphosphine (3.90 g, 14.9 mmol) and carbon tetrabromide (4.91 g, 14.8 mmol).

-

Expertise Note: The reaction is conducted under an inert nitrogen atmosphere to prevent side reactions involving atmospheric moisture. Anhydrous solvent is critical as water can consume the reagents and reduce yield.

-

-

Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.

-

Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material (alcohol) is more polar than the product (alkyl bromide). A typical mobile phase would be hexane/ethyl acetate. The reaction is complete when the starting material spot is no longer visible. For this product, a reported Rf value is 0.27 in 100% hexane.[4]

-

-

Aqueous Workup: Upon completion, wash the reaction mixture sequentially with water (100 mL) and brine (100 mL).

-

Causality: The water wash removes water-soluble byproducts like triphenylphosphine oxide and any unreacted phosphonium salts. The brine wash helps to break up any emulsions and begins the process of drying the organic layer.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator.[4]

-

Purification: Purify the resulting crude product by flash chromatography on silica gel using 100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.[4] A reported yield for this procedure is 71%.[4]

Chemical Reactivity and Applications

The primary mode of reactivity for 3-Chlorophenethyl bromide involves the bromoethyl side chain. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

Key Reactions

-

Nucleophilic Substitution (Sₙ2): This is the most common reaction type. The bromine atom can be readily displaced by nucleophiles such as amines, thiols, cyanides, and alkoxides to form new carbon-heteroatom bonds.[1] This reaction is fundamental to its use as a building block.

-

Grignard Reagent Formation: The alkyl bromide can react with magnesium metal to form a Grignard reagent, which is a powerful carbon nucleophile used for forming new carbon-carbon bonds.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination can occur to form 3-chlorostyrene.

Caption: Key reaction pathways for 3-Chlorophenethyl bromide.

Applications in Drug Development and Research

3-Chlorophenethyl bromide serves as a crucial intermediate in the synthesis of more complex organic molecules for pharmaceutical research.[1] The phenethyl moiety is a common scaffold in pharmacologically active compounds. For instance, phenethylamines are a broad class of compounds with diverse neurological effects.[9] By using 3-Chlorophenethyl bromide, medicinal chemists can introduce the 3-chlorophenethyl group into a target molecule, potentially enhancing its biological activity or modifying its pharmacokinetic properties.[9] It has been specifically identified as a linker that can bind to viral proteins and has been investigated for its potential to inhibit HIV-1 reverse transcriptase and protease.[3]

Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling 3-Chlorophenethyl bromide.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

-

Signal Word: Danger

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[10][11]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]

Conclusion

3-Chlorophenethyl bromide (CAS 16799-05-6) is a strategically important synthetic intermediate whose value is derived from its dual-halogenated structure. Its predictable reactivity, primarily through nucleophilic substitution at the benzylic bromide, allows for its controlled incorporation into a wide array of complex molecules. The detailed protocols, spectroscopic data, and safety information provided in this guide are intended to empower researchers to utilize this compound effectively and safely in their synthetic endeavors, from fundamental research to the frontiers of drug discovery.

References

-

Chemsrc. 1-(2-Bromoethyl)-3-chlorobenzene | CAS#:16799-05-6. [Link]

-

PubChem. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. [Link]

-

NIST WebBook. Benzene, 1-(2-bromoethyl)-4-chloro-. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

NIST WebBook. Benzene, 1-bromo-3-chloro-. [Link]

-

PubChem. 3-Bromothiophene | C4H3BrS | CID 13383. [Link]

-

YouTube. Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). [Link]

-

Doc Brown's Chemistry. CH3Br infrared spectrum of bromomethane. [Link]

Sources

- 1. Buy 3-Chlorophenethyl bromide (EVT-296681) | 16799-05-6 [evitachem.com]

- 2. 1-(2-Bromoethyl)-3-chlorobenzene | CAS#:16799-05-6 | Chemsrc [chemsrc.com]

- 3. 3-Chlorophenethyl bromide | 16799-05-6 | RAA79905 [biosynth.com]

- 4. 3-CHLOROPHENETHYL BROMIDE, 97% | 16799-05-6 [chemicalbook.com]

- 5. 16799-05-6 CAS MSDS (3-CHLOROPHENETHYL BROMIDE, 97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

3-Chlorophenethyl bromide molecular structure and weight.

An In-depth Technical Guide to 3-Chlorophenethyl Bromide: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chlorophenethyl bromide (CAS No: 16799-05-6), a versatile halogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, physicochemical properties, synthesis, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.

Molecular Structure and Physicochemical Properties

3-Chlorophenethyl bromide, with the IUPAC name 1-(2-bromoethyl)-3-chlorobenzene, is a disubstituted benzene derivative. Its fundamental properties are crucial for its handling, reactivity, and application in synthesis.

Molecular Identity and Weight

The molecular identity of this compound is well-defined by its chemical formula and unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-Bromoethyl)-3-chlorobenzene | - |

| Synonyms | 3-Chloro-1-(2-bromoethyl)benzene | [1][2] |

| CAS Number | 16799-05-6 | [3][4] |

| Molecular Formula | C₈H₈BrCl | [3][4][5] |

| Molecular Weight | 219.51 g/mol | [4] |

| InChI Key | LKPWGXCMVLJRIK-UHFFFAOYSA-N | |

| SMILES | Clc1cccc(CCBr)c1 |

Physicochemical Characteristics

The physical state and solubility profile dictate the selection of appropriate solvents and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | ~210 °C at 760 mmHg | [3] |

| Density | ~1.489 g/cm³ | [2] |

| Refractive Index | 1.571 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, dichloromethane) | [3] |

| Flash Point | >110 °C (closed cup) | |

| Storage | Sealed in dry conditions, Room Temperature | [2] |

Molecular Geometry and Electronic Structure

The three-dimensional structure of 3-Chlorophenethyl bromide is key to understanding its reactivity. The molecule consists of a benzene ring substituted with a chlorine atom at the meta-position relative to a 2-bromoethyl side chain.

The presence of an electron-withdrawing chlorine atom on the aromatic ring influences the electron density of the ring and the reactivity of the benzylic position. The primary bromide is an excellent leaving group, making the terminal carbon of the ethyl chain highly susceptible to nucleophilic attack.

Caption: 2D structure of 3-Chlorophenethyl bromide.

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of the molecule. Below is an interpretation of the expected spectra.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the arrangement of hydrogen atoms in the molecule. A typical spectrum in CDCl₃ would show:

-

Aromatic Protons (δ 7.0-7.3 ppm): A complex multiplet corresponding to the four protons on the substituted benzene ring.[4][6]

-

Methylene Protons (Ar-CH₂-, δ 3.12 ppm): A triplet resulting from the two protons adjacent to the aromatic ring, split by the neighboring methylene group.[4][6]

-

Methylene Protons (-CH₂-Br, δ 3.54 ppm): A triplet for the two protons attached to the carbon bearing the bromine atom, deshielded by the electronegative bromine.[4][6]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton. The spectrum would display six signals for the aromatic carbons (due to the plane of symmetry) and two signals for the ethyl chain carbons. The carbon attached to bromine would be significantly downfield compared to the other aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups. Key absorptions would include:

-

C-H (Aromatic) stretch: Just above 3000 cm⁻¹.

-

C-H (Aliphatic) stretch: Just below 3000 cm⁻¹.

-

C=C (Aromatic) stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). This results in a complex cluster of peaks for the molecular ion at m/z 218, 220, and 222.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of 3-Chlorophenethyl bromide is fundamental for its application as a building block.

Synthetic Protocol

A common laboratory-scale synthesis involves the bromination of 3-chlorophenylethanol. This method avoids direct bromination of the aromatic ring and provides good yields of the target compound.

Protocol: Appel Reaction for Bromination of 3-Chlorophenylethanol [4][6]

-

Setup: To a stirred solution of 3-chlorophenylethanol (1.0 eq) and carbon tetrabromide (1.0 eq) in anhydrous dichloromethane, add triphenylphosphine (1.0 eq) under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with water and brine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using 100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.

Caption: Workflow for the synthesis of 3-Chlorophenethyl bromide.

Chemical Reactivity

The reactivity is dominated by the bromoethyl group.

-

Nucleophilic Substitution: The primary alkyl bromide makes the compound an excellent substrate for Sₙ2 reactions. The carbon atom bonded to bromine is electrophilic and readily attacked by a wide range of nucleophiles (e.g., amines, cyanides, azides, alkoxides), displacing the bromide ion. This is the most common reaction pathway for this molecule, enabling the introduction of diverse functional groups.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating, ortho-, para-director. However, these reactions are less common and require harsher conditions compared to the nucleophilic substitution at the side chain.

Applications in Research and Drug Development

3-Chlorophenethyl bromide serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3]

Role as a Synthetic Intermediate

Its bifunctional nature—a reactive alkyl halide and a modifiable aromatic ring—makes it a versatile building block. It is used to introduce the 3-chlorophenethyl moiety into larger molecules. This structural motif is present in various biologically active compounds.

Antiviral Research

Notably, 3-Chlorophenethyl bromide has been investigated for its utility in developing antiviral agents. It can act as a linker or scaffold that binds to viral proteins.[5] Research has shown its potential as an inhibitor of HIV-1 reverse transcriptase and protease by binding at the dimer interface, thereby inhibiting viral replication.[5] This application highlights its importance in the design of novel therapeutics for infectious diseases like AIDS.[5]

Safety and Handling

Proper handling of 3-Chlorophenethyl bromide is essential due to its hazardous properties.

Hazard Identification

| Hazard Statement | Code | Description | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |

| Serious Eye Damage | H318 | Causes serious eye damage |

The substance is classified as a combustible liquid.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[8][9]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[7] All disposal must be in accordance with local, regional, and national regulations.[7]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[7][10]

-

Skin Contact: Wash off immediately with plenty of soap and water.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][10]

Conclusion

3-Chlorophenethyl bromide is a chemical intermediate of significant value in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity, primarily through nucleophilic substitution, allow for the construction of complex target molecules. While its application in antiviral research is particularly noteworthy, its utility as a building block is broad. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health risks. This guide provides the foundational knowledge for its safe and effective use in a research and development setting.

References

-

Chemsigma. 3-CHLOROPHENETHYL BROMIDE, 97% [16799-05-6]. [Link]

-

Greenbook.net. SAFETY DATA SHEET. [Link]

-

LookChem. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]

Sources

- 1. 3-CHLOROPHENETHYL BROMIDE, 97% [16799-05-6] | Chemsigma [chemsigma.com]

- 2. 1-(2-Bromoethyl)-3-chlorobenzene|lookchem [lookchem.com]

- 3. Buy 3-Chlorophenethyl bromide (EVT-296681) | 16799-05-6 [evitachem.com]

- 4. 3-CHLOROPHENETHYL BROMIDE, 97% | 16799-05-6 [chemicalbook.com]

- 5. 3-Chlorophenethyl bromide | 16799-05-6 | RAA79905 [biosynth.com]

- 6. 3-CHLOROPHENETHYL BROMIDE, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Spectroscopic Guide to 3-Chlorophenethyl Bromide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chlorophenethyl bromide (CAS No: 16799-05-6), a key intermediate in organic synthesis and drug development.[1][2] Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes foundational principles with practical, field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Foundational Understanding: The Molecular Blueprint

3-Chlorophenethyl bromide, with the linear formula ClC₆H₄CH₂CH₂Br, is a disubstituted aromatic compound. Its structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a 2-bromoethyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic applications.

Molecular Structure:

Caption: Molecular structure of 3-Chlorophenethyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.

Causality in ¹H NMR Interpretation: The chemical shift (δ) of a proton is dictated by its electronic environment. Electronegative atoms, like chlorine and bromine, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[3][4] The spin-spin coupling, observed as signal splitting (multiplicity), arises from the influence of non-equivalent neighboring protons, following the n+1 rule.[3]

Predicted and Observed ¹H NMR Data: The structure of 3-Chlorophenethyl bromide features two distinct aliphatic proton environments and four aromatic proton environments. The two methylene (CH₂) groups of the ethyl chain are adjacent and will therefore split each other into triplets. The aromatic protons, due to complex coupling with each other, are expected to appear as a multiplet.

| Proton Assignment | Predicted δ (ppm) | Observed δ (ppm)[5] | Multiplicity | Integration |

| Ar-H | 7.0 - 7.4 | 7.26 - 7.11, 7.09 - 7.07 | Multiplet (m) | 4H |

| -CH₂-Br | 3.4 - 3.7 | 3.54 | Triplet (t) | 2H |

| Ar-CH₂- | 3.0 - 3.3 | 3.12 | Triplet (t) | 2H |

Interpretation:

-

Aromatic Protons (δ 7.07-7.26): The signals for the four protons on the benzene ring appear as a complex multiplet, which is characteristic of a non-symmetrically substituted aromatic system.[5]

-

Methylene Protons adjacent to Bromine (δ 3.54): This downfield triplet corresponds to the CH₂ group directly attached to the highly electronegative bromine atom. The signal is split into a triplet by the two protons on the adjacent benzylic carbon (n=2, 2+1=3).[5][6]

-

Benzylic Protons (δ 3.12): This triplet corresponds to the CH₂ group attached to the aromatic ring. Its position is further downfield than a typical alkyl proton due to the influence of the aromatic ring. It is split into a triplet by the two protons on the adjacent carbon bonded to bromine (n=2, 2+1=3).[5][6]

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a count of the unique carbon environments in a molecule. Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a distinct carbon atom.[7]

Causality in ¹³C NMR Interpretation: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Carbons bonded to electronegative halogens are shifted downfield. Aromatic carbons have characteristic shifts in the 125-150 ppm range.[8]

Predicted ¹³C NMR Data: Due to the meta-substitution, all six aromatic carbons are in unique chemical environments, resulting in six distinct signals. The two aliphatic carbons are also unique. Therefore, a total of eight signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm)[8][9] |

| C -Cl (Aromatic) | 133 - 136 |

| C -CH₂ (Aromatic) | 140 - 143 |

| Aromatic C H | 126 - 131 |

| Ar-C H₂- | 38 - 41 |

| -C H₂-Br | 31 - 34 |

Interpretation:

-

Aromatic Carbons (δ ~126-143): Six distinct peaks are anticipated in this region. The two quaternary carbons (C-Cl and C-CH₂) will typically have lower intensities and will be at the downfield end of this range.

-

Benzylic Carbon (Ar-CH₂-, δ ~38-41): This carbon is influenced by the aromatic ring, shifting it downfield relative to a standard alkane.

-

Carbon bonded to Bromine (-CH₂-Br, δ ~31-34): The "heavy atom effect" of bromine and its electronegativity place this carbon's signal in this characteristic range.

Experimental Protocol: NMR Spectrum Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 3-Chlorophenethyl bromide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Mapping Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Causality in IR Interpretation: The position of an absorption band (in wavenumbers, cm⁻¹) is determined by the bond strength and the masses of the atoms involved.[10] Stronger bonds and lighter atoms vibrate at higher frequencies. Therefore, C=C double bonds absorb at higher wavenumbers than C-C single bonds, and C-H bonds absorb at higher frequencies than C-Cl or C-Br bonds.[10]

Predicted IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹)[10][11] | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂- | 2960 - 2850 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Weak |

| CH₂ Wag | -CH₂X | 1300 - 1150 | Medium |

| C-Cl Stretch | Ar-Cl | 850 - 550 | Strong |

| C-Br Stretch | Alkyl-Br | 690 - 515 | Strong |

Interpretation: The IR spectrum of 3-Chlorophenethyl bromide is expected to be dominated by several key features:

-

Above 3000 cm⁻¹: A series of weaker peaks corresponding to the aromatic C-H stretches.

-

Below 3000 cm⁻¹: Medium-intensity peaks from the aliphatic C-H stretches of the two CH₂ groups.

-

1600-1450 cm⁻¹: Several sharp absorptions characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

Fingerprint Region (< 1500 cm⁻¹): This complex region will contain the strong, characteristic stretching vibrations for the C-Cl bond (around 850-550 cm⁻¹) and the C-Br bond (around 690-515 cm⁻¹).[11] The C-H wagging of the methylene group adjacent to the bromine is also expected here.[11]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (Liquid Film): Place one drop of neat 3-Chlorophenethyl bromide (it is a liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).[2]

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for IR spectroscopic analysis.

Safety and Handling

As a halogenated organic compound, 3-Chlorophenethyl bromide must be handled with appropriate care.

-

Hazards: It is harmful if swallowed and can cause serious eye damage.[1]

-

Precautions: Always work in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

The structural identity of 3-Chlorophenethyl bromide is unequivocally confirmed by a combination of NMR and IR spectroscopy. The ¹H NMR spectrum validates the presence and connectivity of the bromoethyl chain and the substituted aromatic ring through characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the number of unique carbon environments. Finally, IR spectroscopy provides definitive evidence for the key functional groups, particularly the aromatic ring and the carbon-halogen bonds. This comprehensive spectroscopic data set forms a reliable, self-validating system for the positive identification and quality assurance of 3-Chlorophenethyl bromide in any research or development setting.

References

- 1. 3-Chlorophenethyl bromide | 16799-05-6 [sigmaaldrich.com]

- 2. 3-CHLOROPHENETHYL BROMIDE, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]

- 3. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-CHLOROPHENETHYL BROMIDE, 97% | 16799-05-6 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Chlorophenethyl Bromide from 3-Chlorotoluene

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3-chlorophenethyl bromide, a key intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, 3-chlorotoluene. The described multi-step synthesis involves an initial benzylic bromination followed by a Grignard reaction and subsequent conversion of an alcohol to the final alkyl bromide. This document delves into the mechanistic underpinnings of each transformation, provides detailed, field-proven experimental protocols, and emphasizes critical safety considerations. The content is structured to offer both a theoretical and practical framework for researchers and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 3-Chlorophenethyl Bromide

3-Chlorophenethyl bromide is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a substituted aromatic ring and a reactive alkyl bromide moiety, allows for a variety of subsequent chemical modifications. This versatility makes it a sought-after intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been investigated as a component in the synthesis of compounds targeting viral replication.[1] The ability to efficiently synthesize this compound from a cost-effective starting material like 3-chlorotoluene is therefore of significant interest to the scientific community.

This guide outlines a robust and scalable two-step synthetic sequence to achieve this transformation. The chosen pathway prioritizes reaction efficiency, product purity, and adherence to established laboratory safety protocols.

Synthetic Strategy: A Two-Step Approach

The conversion of 3-chlorotoluene to 3-chlorophenethyl bromide is not a direct, single-step transformation. A logical and efficient synthetic route involves the following key transformations:

-

Benzylic Bromination of 3-Chlorotoluene: The initial step focuses on the selective bromination of the methyl group of 3-chlorotoluene to yield 3-chlorobenzyl bromide. This is a crucial carbon-halogen bond formation that activates the benzylic position for further functionalization.

-

Carbon Chain Elongation and Functional Group Interconversion: The second phase involves a two-part process:

-

Grignard Reaction: 3-Chlorobenzyl bromide is converted into its corresponding Grignard reagent, 3-chlorobenzylmagnesium bromide. This organometallic intermediate is then reacted with a one-carbon electrophile, such as formaldehyde, to extend the carbon chain and form 3-chlorophenethyl alcohol.

-

Conversion to Alkyl Bromide: The resulting primary alcohol is then converted to the final product, 3-chlorophenethyl bromide.

-

This strategic approach allows for a controlled and high-yielding synthesis.

Step 1: Benzylic Bromination of 3-Chlorotoluene

The selective introduction of a bromine atom at the benzylic position of 3-chlorotoluene is most effectively achieved through a free-radical chain reaction.[2][3]

Mechanistic Rationale: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals, is the method of choice for this transformation.[3][4] This reaction proceeds via a radical chain mechanism, which offers high selectivity for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[2][5][6] The use of NBS is advantageous as it provides a low, steady concentration of bromine (Br₂) in the reaction mixture, which minimizes competing electrophilic aromatic substitution on the electron-rich benzene ring.[2][4][7][8]

The reaction is typically initiated by light (photolysis) or a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO).[9] The mechanism can be summarized in three key stages:

-

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 3-chlorotoluene, forming a resonance-stabilized 3-chlorobenzyl radical and hydrogen bromide (HBr). The HBr then reacts with NBS to generate a molecule of Br₂.[7][10] The 3-chlorobenzyl radical then reacts with Br₂ to form the desired product, 3-chlorobenzyl bromide, and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Diagram of the Benzylic Bromination Workflow

Caption: Workflow for the synthesis of 3-chlorobenzyl bromide.

Experimental Protocol: Benzylic Bromination

This protocol is adapted from established procedures for benzylic bromination.[9][11]

Materials:

-

3-Chlorotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (a safer alternative)[11]

-

Saturated sodium bicarbonate solution

-

Saturated sodium bisulfite solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation (optional, for high purity)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorotoluene (1.0 eq).

-

Add the solvent of choice (e.g., acetonitrile)[11].

-

Add N-bromosuccinimide (1.05 - 1.1 eq) and the radical initiator (AIBN or BPO, catalytic amount, e.g., 0.02 eq).

-

Heat the reaction mixture to reflux and maintain reflux for the appropriate time (monitoring by TLC or GC is recommended to determine completion). The reaction is often irradiated with a lamp to facilitate initiation.[12]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 3-chlorobenzyl bromide can be purified by vacuum distillation if necessary.[12]

Table 1: Key Parameters for Benzylic Bromination

| Parameter | Value/Condition | Rationale |

| Reactants | 3-Chlorotoluene, NBS, AIBN/BPO | NBS is a selective source of bromine radicals; AIBN/BPO initiates the radical chain reaction.[9] |

| Stoichiometry | 1.0 eq 3-Chlorotoluene, 1.05-1.1 eq NBS | A slight excess of NBS ensures complete conversion of the starting material.[11] |

| Solvent | Acetonitrile or CCl₄ | Acetonitrile is a safer alternative to the traditionally used but toxic carbon tetrachloride.[11] |

| Temperature | Reflux | Provides the necessary energy for homolytic cleavage and propagation of the radical chain. |

| Reaction Time | Varies (monitor by TLC/GC) | Reaction completion depends on scale and specific conditions. |

| Workup | Aqueous washes | Removes byproducts and unreacted reagents. |

| Purification | Filtration, optional vacuum distillation | Removes succinimide and purifies the final product.[12] |

Step 2: From 3-Chlorobenzyl Bromide to 3-Chlorophenethyl Bromide

This step involves a two-part sequence: the formation of a Grignard reagent followed by reaction with formaldehyde and subsequent conversion of the resulting alcohol to the desired bromide.

Grignard Reaction for Carbon Chain Elongation

The reaction of 3-chlorobenzyl bromide with magnesium metal in an ethereal solvent (such as diethyl ether or tetrahydrofuran) generates the corresponding Grignard reagent, 3-chlorobenzylmagnesium bromide. It is important to note that the formation of Grignard reagents from benzyl bromides can sometimes be complicated by Wurtz-type homocoupling side reactions.[13] Careful control of reaction conditions, such as temperature and addition rate, is crucial.

The newly formed Grignard reagent is a potent nucleophile and will react with an appropriate electrophile. For a one-carbon homologation, formaldehyde is a suitable choice, which, after acidic workup, yields 3-chlorophenethyl alcohol.

Conversion of 3-Chlorophenethyl Alcohol to 3-Chlorophenethyl Bromide

There are several methods to convert a primary alcohol to an alkyl bromide. Two common and effective methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

-

Using Phosphorus Tribromide (PBr₃): This is a classic and reliable method for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an SN2 reaction.

-

The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to convert the alcohol to the alkyl bromide under mild conditions.[14][15][16] The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by bromide in an SN2 fashion.[17][18] This method is often preferred for its mildness and high yields.[14]

Diagram of the Two-Part Conversion Workflow

Caption: Workflow for the conversion of 3-chlorobenzyl bromide to 3-chlorophenethyl bromide.

Experimental Protocol: Grignard Reaction and Appel Reaction

Part A: Grignard Reaction and Reaction with Formaldehyde

Materials:

-

3-Chlorobenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Paraformaldehyde

-

Hydrochloric acid (e.g., 1 M)

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry three-necked flask under an inert atmosphere. Place magnesium turnings (1.2 eq) in the flask.

-

Add a small amount of anhydrous ether or THF.

-

In a dropping funnel, prepare a solution of 3-chlorobenzyl bromide (1.0 eq) in anhydrous ether or THF.

-

Add a small portion of the bromide solution to the magnesium. The reaction should initiate (indicated by bubbling and heat). If not, a crystal of iodine or gentle heating may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde, which can be bubbled into the Grignard solution, or add the Grignard solution to a slurry of paraformaldehyde in THF at a low temperature.

-

After the addition is complete, stir the reaction for an additional period.

-

Quench the reaction by carefully adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chlorophenethyl alcohol.

Part B: Appel Reaction

Materials:

-

Crude 3-chlorophenethyl alcohol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the crude 3-chlorophenethyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide (1.3 eq) and triphenylphosphine (1.5 eq) to the cooled solution under a nitrogen atmosphere.[17]

-

Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete (monitor by TLC).[17]

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using hexane as the eluent) to afford the final product, 3-chlorophenethyl bromide.[19]

Table 2: Key Parameters for the Second Stage of Synthesis

| Parameter | Value/Condition | Rationale |

| Grignard Formation | Anhydrous conditions, inert atmosphere | Grignard reagents are highly reactive with water and oxygen. |

| Homologation | Formaldehyde | A one-carbon electrophile for extending the carbon chain. |

| Alcohol to Bromide Conversion | Appel Reaction (PPh₃/CBr₄) | Mild conditions, high yields, and good functional group tolerance.[14][16] |

| Stoichiometry (Appel) | 1.0 eq Alcohol, 1.3 eq CBr₄, 1.5 eq PPh₃ | Excess reagents ensure complete conversion of the alcohol.[17] |

| Solvent (Appel) | Dichloromethane | A common solvent for the Appel reaction. |

| Temperature (Appel) | 0 °C to room temperature | Controlled temperature for a smooth reaction.[17] |

| Purification | Flash column chromatography | Separates the product from triphenylphosphine oxide and other byproducts. |

Product Characterization

The identity and purity of the final product, 3-chlorophenethyl bromide, should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the purity of the final product. For 3-chlorophenethyl bromide, an Rf value of 0.27 in 100% hexane has been reported.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure. The expected proton NMR data in CDCl₃ would show multiplets for the aromatic protons around δ 7.26-7.07 ppm and two triplets for the ethyl chain protons around δ 3.54 ppm and δ 3.12 ppm.[19]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the presence of the desired product.

Safety and Handling

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.

-

3-Chlorotoluene: A flammable liquid and vapor. Handle with care and avoid ignition sources.

-

N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[20] It is an oxidizing agent and may intensify fire.[21] Avoid formation of dust and aerosols.[22] Store in a cool, dry, and well-ventilated place away from combustible materials.[21][22][23] In case of contact, rinse immediately with plenty of water and seek medical attention.[20][22]

-

Carbon Tetrachloride: A toxic and environmentally hazardous solvent. Its use should be minimized or replaced with safer alternatives like acetonitrile.[11]

-

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under strictly anhydrous and inert conditions.

-

Phosphorus Tribromide (PBr₃): Reacts violently with water.[24] Causes severe skin burns and eye damage, and may cause respiratory irritation.[24][25] Handle with extreme care in a fume hood.[24]

-

Triphenylphosphine (PPh₃) and Carbon Tetetrabromide (CBr₄): Handle with care, avoiding inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Conclusion

The synthesis of 3-chlorophenethyl bromide from 3-chlorotoluene can be successfully achieved through a well-designed, multi-step synthetic sequence. The key transformations—benzylic bromination using NBS, followed by Grignard-mediated carbon chain elongation and subsequent conversion of the resulting alcohol to the final bromide via the Appel reaction—offer a reliable and efficient pathway. This guide provides the necessary theoretical background, detailed experimental protocols, and critical safety information to enable researchers and drug development professionals to confidently undertake this synthesis. Adherence to the described procedures and safety precautions is paramount for a successful and safe outcome.

References

- Appel reaction. (n.d.). In Grokipedia.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.

- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts.

- Preparation of 3-chlorobenzyl bromide. (n.d.). PrepChem.com.

- Appel reaction. (n.d.). In Wikipedia.

- Appel Reaction: Mechanism & Examples. (n.d.). NROChemistry.

- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). (n.d.). OrgoSolver.

- Appel Reaction. (2025, February 17). J&K Scientific LLC.

- N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. (2016, May 12). Loba Chemie.

- 3-Chlorobenzyl bromide. (2025, September 25). ChemicalBook.

- Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS). (n.d.). Mol-Instincts.

- N-Bromosuccinimide. (n.d.). Apollo Scientific.

- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.

- Safety Data Sheet: N-Bromosuccinimide. (2024, April 8). ChemScience.

- 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep.

- Safety Data Sheet: N-Bromosuccinimide. (2024, September 18). Carl ROTH.

- Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12133–12140.

- PHOSPHOROUS TRIBROMIDE. (n.d.). SD Fine-Chem.

- PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- PHOSPHORUS TRIBROMIDE. (n.d.). CAMEO Chemicals.

- Safety Data Sheet: phosphorus tribromide. (n.d.). Chemos GmbH&Co.KG.

- 3-CHLOROPHENETHYL BROMIDE, 97%. (2025, July 24). ChemicalBook.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.

- 3-Chlorobenzyl bromide 97. (n.d.). Sigma-Aldrich.

- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.

- 3-Chlorophenethyl bromide 97. (n.d.). Sigma-Aldrich.

- 3-Chlorophenethyl bromide. (n.d.). Sigma-Aldrich.

- Benzylic Bromination. (n.d.). Chemistry Steps.

- 3-Chlorophenethyl bromide. (n.d.). Biosynth.

- Benzylic Bromination with Bromotrichloromethane. (n.d.). Semantic Scholar.

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.

- 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts.

- Benzylic Bromination Mechanism Video. (2018, February 3). YouTube.

- Grignard reagents comprising benzyl-magnesium halide. (n.d.). Google Patents.

- Grignard reaction on electron-poor benzyl bromides. (2019, March 20). Chemistry Stack Exchange.

- Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. (n.d.). ResearchGate.

- What is 3-Chlorotoluene and how is it synthesized? (n.d.). Guidechem.

- 3-CHLOROTOLUENE. (n.d.). Loba Chemie.

- Grignard reaction solidified. (2025, January 31). Reddit.

- 4-Chlorophenethyl bromide 97. (n.d.). Sigma-Aldrich.

- (n.d.). Organic Syntheses Procedure.

- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

- Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. (n.d.). Google Patents.

Sources

- 1. 3-Chlorophenethyl bromide | 16799-05-6 | RAA79905 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. prepchem.com [prepchem.com]

- 13. reddit.com [reddit.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Appel reaction - Wikipedia [en.wikipedia.org]

- 16. orgosolver.com [orgosolver.com]

- 17. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. 3-CHLOROPHENETHYL BROMIDE, 97% | 16799-05-6 [chemicalbook.com]

- 20. lobachemie.com [lobachemie.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. chemos.de [chemos.de]

A Comprehensive Technical Guide to the Synthesis of 3-Chlorophenethyl Bromide from 3-Chlorophenethyl Alcohol

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3-Chlorophenethyl bromide, a valuable building block in pharmaceutical and materials science research.[1] The guide focuses on the conversion of 3-chlorophenethyl alcohol using phosphorus tribromide (PBr₃), a reliable and high-yielding method that minimizes common side reactions like carbocation rearrangements.[2] We will explore the underlying SN2 reaction mechanism, provide a step-by-step experimental procedure, detail critical safety protocols for handling hazardous reagents, and present a comprehensive workflow for the synthesis, purification, and characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this important chemical transformation.

Introduction: The Significance of 3-Chlorophenethyl Bromide

3-Chlorophenethyl bromide, also known as 1-(2-bromoethyl)-3-chlorobenzene, is a halogenated aromatic compound of significant interest in organic synthesis.[1] Its bifunctional nature, featuring both a chloro- and a bromo-substituent, makes it a versatile intermediate for constructing more complex molecular architectures.[1] The presence of the reactive ethyl bromide moiety allows for facile nucleophilic substitution reactions, while the chlorinated benzene ring can be further functionalized through various cross-coupling methodologies.

In the realm of drug development, phenylethylamine scaffolds are crucial neuromodulators and precursors to various neurotransmitters.[3] The strategic incorporation of halogen atoms, such as chlorine, can significantly enhance the biological activity of molecules.[3] Consequently, derivatives like 3-Chlorophenethyl bromide serve as key starting materials in the synthesis of novel therapeutic agents, including potential inhibitors of viral replication.[1][4] This guide details its synthesis from the readily available 3-chlorophenethyl alcohol.

Reaction Overview and Mechanistic Insights

The conversion of a primary or secondary alcohol to its corresponding alkyl bromide is a cornerstone transformation in organic chemistry. While hydrobromic acid can be used, phosphorus tribromide (PBr₃) is often the reagent of choice as it proceeds under milder conditions and crucially avoids the carbocation rearrangements that can plague acid-catalyzed reactions.[2][5]

The reaction of 3-chlorophenethyl alcohol with PBr₃ proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This process can be understood in two primary stages:

-

Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an alkoxy-dibromophosphite intermediate.[7] This initial step is critical as it converts the poor leaving group (-OH) into a much better leaving group.[6][8]

-

Nucleophilic Backside Attack: A bromide ion (Br⁻), displaced in the initial step or available from the PBr₃ reagent, then acts as a nucleophile. It attacks the carbon atom bonded to the activated oxygen group from the backside.[6][7] This concerted attack leads to the formation of the C-Br bond while simultaneously cleaving the C-O bond, yielding the desired 3-Chlorophenethyl bromide and a phosphorous acid byproduct after workup.[6]

A key feature of the SN2 mechanism is the inversion of stereochemistry at the reacting carbon center.[5][6] While the starting material in this guide is achiral, this stereochemical predictability is paramount when synthesizing chiral pharmaceuticals.[6]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of 3-Chlorophenethyl bromide.

Materials, Reagents, and Equipment

| Reagents & Materials | Grade | Supplier Example |

| 3-Chlorophenethyl alcohol | 98% | Sigma-Aldrich |

| Phosphorus tribromide (PBr₃) | ≥99% | Millipore[9] |

| Diethyl ether (anhydrous) | ≥99.7% | Standard Supplier |

| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Reagent | Standard Supplier |

| Brine (Saturated NaCl solution) | ACS Reagent | Standard Supplier |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Standard Supplier |

| Equipment | Specification | |

| Round-bottom flask with stir bar | 250 mL, three-neck | |

| Addition funnel | 100 mL, pressure-equalizing | |

| Reflux condenser | Standard taper | |

| Inert gas line (Nitrogen or Argon) | ||

| Ice-water bath | ||

| Magnetic stir plate | ||

| Separatory funnel | 500 mL | |

| Rotary evaporator |

Stoichiometry and Reagent Data

| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |

| 3-Chlorophenethyl alcohol | C₈H₉ClO | 156.61 | 10.0 g | 0.0638 | 1.0 | 1.181 |

| Phosphorus tribromide | PBr₃ | 270.69 | 6.6 mL | 0.0638 | 1.0 (per OH)* | 2.852 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | - | 0.713 |

*Note: Stoichiometrically, one mole of PBr₃ can react with three moles of alcohol. However, for procedural clarity and to ensure complete reaction, a 1:1 molar ratio of PBr₃ to the alcohol's hydroxyl group is often used, or a slight excess of the alcohol relative to the 1/3 equivalent of PBr₃. For this protocol, we will use approximately 0.4 equivalents of PBr₃ relative to the alcohol. Let's recalculate for 0.4 eq.

Corrected Stoichiometry Table

| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |

|---|---|---|---|---|---|---|

| 3-Chlorophenethyl alcohol | C₈H₉ClO | 156.61 | 10.0 g | 0.0638 | 1.0 | 1.181 |

| Phosphorus tribromide | PBr₃ | 270.69 | 2.45 mL | 0.0255 | 0.4 | 2.852 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | - | 0.713 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: Dissolve 3-chlorophenethyl alcohol (10.0 g, 0.0638 mol) in 60 mL of anhydrous diethyl ether in the reaction flask. Cool the solution to 0 °C using an ice-water bath.

-

Slow Addition of PBr₃: In the addition funnel, prepare a solution of phosphorus tribromide (2.45 mL, 0.0255 mol) in 40 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring alcohol solution over a period of 45-60 minutes. Causality: This slow, chilled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

Quenching the Reaction: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of ice-cold water to quench any remaining PBr₃. Causality: This step must be performed with extreme caution as the reaction of PBr₃ with water is highly exothermic and produces HBr gas.[10]

-

Workup and Extraction: Transfer the mixture to a 500 mL separatory funnel. The organic layer (diethyl ether) will separate from the aqueous layer.

-

Wash the organic layer sequentially with:

-

50 mL of cold water.

-

50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr and H₃PO₃.

-

50 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.

-

-

-

Drying and Solvent Removal: Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 3-Chlorophenethyl bromide.

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from setup to the final, purified product.

Caption: Workflow for the Synthesis of 3-Chlorophenethyl Bromide.

Mandatory Safety Precautions (EHS)

Handling the reagents for this synthesis requires strict adherence to safety protocols.

-

Phosphorus Tribromide (PBr₃):

-

Hazards: PBr₃ is a corrosive liquid that causes severe skin burns and eye damage.[9] It is harmful if inhaled and may cause respiratory irritation.[10] Crucially, it reacts violently with water (EUH014), releasing hydrogen bromide gas.[9][11]

-

Handling: Always handle PBr₃ in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile or rubber gloves, and chemical safety goggles with a face shield.[12][13] Ensure the reaction is conducted under a dry, inert atmosphere and use anhydrous solvents to prevent violent reactions.[12]

-

Spills: In case of a spill, do not use water.[13] Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a suitable container for hazardous waste disposal.[10]

-

-

General Precautions:

Characterization of 3-Chlorophenethyl Bromide

The identity and purity of the synthesized 3-Chlorophenethyl bromide (CAS: 16799-05-6) can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (219.51 g/mol ).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups and the absence of the starting alcohol's -OH stretch.

Conclusion

This guide outlines a reliable and well-established method for synthesizing 3-Chlorophenethyl bromide from 3-chlorophenethyl alcohol using phosphorus tribromide. By understanding the SN2 mechanism, adhering to a meticulous experimental protocol, and prioritizing stringent safety measures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and advanced materials science. The use of PBr₃ ensures a high-yield transformation while preventing unwanted side reactions, making it a superior choice for this class of conversion.

References

- 1. Buy 3-Chlorophenethyl bromide (EVT-296681) | 16799-05-6 [evitachem.com]

- 2. byjus.com [byjus.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Chlorophenethyl bromide | 16799-05-6 | RAA79905 [biosynth.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. nbinno.com [nbinno.com]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemos.de [chemos.de]

- 12. prochemonline.com [prochemonline.com]

- 13. nj.gov [nj.gov]

Foreword: Understanding a Versatile Synthetic Building Block

An In-depth Technical Guide to the Chemical Reactivity of 3-Chlorophenethyl Bromide

In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its functional group tolerance and predictable reactivity. 3-Chlorophenethyl bromide, also known as 1-(2-bromoethyl)-3-chlorobenzene, emerges as a quintessential example of such a versatile building block. Its structure, featuring a primary alkyl bromide and an aryl chloride on a phenethyl scaffold, presents chemists with two distinct and orthogonally reactive handles. This duality allows for sequential, controlled functionalization, making it an invaluable intermediate in the synthesis of complex molecules, from pharmaceutical agents to advanced materials.[1]

This guide provides an in-depth exploration of the chemical reactivity of 3-Chlorophenethyl bromide. We will move beyond simple reaction schemes to dissect the mechanistic underpinnings of its transformations, offering field-proven insights into optimizing reaction conditions and navigating potential synthetic challenges. The protocols and data presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals aiming to leverage this compound's full synthetic potential.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in the laboratory.

| Property | Value | Source |

| CAS Number | 16799-05-6 | [1][2] |

| Molecular Formula | C₈H₈BrCl | [1][3] |

| Molecular Weight | 219.51 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~85 °C @ 0.1 Torr; ~210 °C (atm) | [1][4] |

| Density | ~1.489 g/cm³ | [4] |

| Flash Point | >110 °C | |

| Solubility | Soluble in organic solvents (ether, DCM); Insoluble in water | [1] |

| ¹H NMR (CDCl₃) | δ 7.26-7.11 (m, 3H), 7.09-7.07 (m, 1H), 3.54 (t, 2H), 3.12 (t, 2H) | [2] |

Synthesis: Accessing the Precursor

The preparation of 3-Chlorophenethyl bromide is readily achievable through standard, reliable synthetic transformations. One of the most efficient laboratory-scale methods involves the conversion of the corresponding alcohol, 3-chlorophenethyl alcohol, using a mild brominating system.

Workflow for Synthesis via Appel-type Reaction

Caption: Synthetic workflow for 3-Chlorophenethyl bromide.

Detailed Experimental Protocol: Synthesis from 3-Chlorophenethyl Alcohol

This protocol is adapted from established procedures for the Appel reaction.[2][4]

-

Reaction Setup: To a stirred solution of 3-chlorophenethyl alcohol (2.0 mL, 14.8 mmol) and carbon tetrabromide (4.91 g, 14.8 mmol) in anhydrous dichloromethane (100 mL), add triphenylphosphine (3.90 g, 14.9 mmol) portion-wise under a nitrogen atmosphere.

-

Execution: The reaction mixture is stirred at room temperature for approximately 5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with water (100 mL) and brine (100 mL).

-

Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated on a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash chromatography on silica gel using 100% hexane as the eluent to afford pure 1-(2-bromoethyl)-3-chlorobenzene. A typical yield for this transformation is around 71%.[2]

Expertise & Experience Insight: The choice of the PPh₃/CBr₄ system is deliberate. It provides a mild, high-yielding alternative to harsher brominating agents like HBr or PBr₃, which could lead to side reactions. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the alcohol's hydroxyl group, setting up a subsequent Sₙ2 displacement by the bromide ion.

Core Reactivity: A Tale of Two Halides